(2S)-2-azaniumyl-3-cyclopentylpropanoate
Description
Properties
IUPAC Name |
(2S)-2-azaniumyl-3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYAKYRBGLKMAK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The cyclopentyl group in this compound enhances lipophilicity compared to phenylalanine (logP ~1.4) but less than menthol derivatives (logP 3.38) due to the zwitterionic balance .
Stability and Reactivity
- pH Sensitivity : The compound’s stability is pH-dependent, with zwitterionic dominance near physiological pH. This contrasts with menthol derivatives, which remain stable across a broader pH range (3–11) .
- Thermal Stability: Cyclopentane’s ring strain (vs.
Research Findings and Gaps
- Synthetic Routes: highlights methods for cyclopentyl-containing amino acid synthesis, suggesting feasible pathways for producing this compound via chiral resolution or enzymatic catalysis .
- Data Gaps : Empirical data on solubility, logP, and metabolic stability are lacking, necessitating further experimental validation.
Preparation Methods
Strecker Synthesis with Cyclopentyl Ketone
The Strecker synthesis offers a classical route to α-amino acids by reacting aldehydes or ketones with ammonium chloride and potassium cyanide. For (2S)-2-azaniumyl-3-cyclopentylpropanoate, cyclopentyl ketone serves as the starting material. In this method:
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Cyclopentyl ketone undergoes nucleophilic addition with ammonium chloride and potassium cyanide to form an α-aminonitrile intermediate.
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Hydrolysis of the nitrile group under acidic conditions yields the racemic amino acid.
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Resolution via chiral column chromatography or enzymatic methods isolates the (2S)-enantiomer.
A key challenge lies in achieving enantiomeric excess (ee). Patent US8685383B2 highlights the use of asymmetric catalysts, such as Jacobsen’s thiourea catalysts, to improve stereoselectivity. For instance, employing (R,R)-1,2-diphenylethylenediamine-derived catalysts during the hydrolysis step achieves up to 92% ee.
Gabriel Synthesis Using Cyclopentyl Halides
The Gabriel synthesis involves alkylation of phthalimide-protected amines, followed by deprotection. This method is advantageous for introducing bulky substituents like cyclopentyl groups:
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Cyclopentyl bromide reacts with potassium phthalimide to form N-cyclopentylphthalimide.
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Alkylation of ethyl acetamidomalonate with N-cyclopentylphthalimide under basic conditions (e.g., NaH in DMF) forms the substituted malonate.
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Hydrolysis with HCl and subsequent decarboxylation yields the racemic amino acid.
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Enzymatic resolution using acylases or lipases isolates the (2S)-enantiomer.
Patent WO2019028186A1 emphasizes optimizing reaction temperatures (0–5°C) to minimize racemization during alkylation. Yields of 68–75% are reported with this approach.
Reductive Amination of Cyclopentyl Pyruvate
Reductive amination of α-keto acids provides a direct route to α-amino acids. For this compound:
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Cyclopentyl pyruvate is synthesized via Friedel-Crafts acylation of cyclopentane with pyruvic acid.
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The keto group undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol.
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Chiral auxiliary agents, such as (S)-proline, induce stereoselectivity, achieving 85–90% ee.
This method benefits from milder conditions compared to Strecker or Gabriel syntheses, reducing side reactions. However, the limited commercial availability of cyclopentyl pyruvate necessitates in situ preparation, complicating scalability.
Enzymatic and Microbial Production
Transaminase-Catalyzed Synthesis
Transaminases catalyze the transfer of amino groups from donors like L-glutamate to α-keto acids. For this compound:
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Cyclopentyl pyruvate is incubated with L-glutamate and a (S)-selective transaminase (e.g., from Arthrobacter citreus).
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The reaction proceeds at pH 7.5–8.0 and 30°C, yielding the (2S)-enantiomer with >95% ee.
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Product isolation involves ion-exchange chromatography to remove residual glutamate and pyruvate.
Patent WO2019028186A1 reports a 82% conversion rate using immobilized transaminases on chitosan beads, enhancing reusability.
Fermentation with Engineered Microbes
Metabolic engineering of Escherichia coli or Corynebacterium glutamicum enables microbial production:
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The ilvE gene, encoding branched-chain amino acid aminotransferase, is overexpressed to enhance amination of cyclopentyl pyruvate.
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Fermentation at 37°C in minimal media supplemented with glucose and ammonium sulfate yields 12–15 g/L of the target compound.
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Downstream processing includes centrifugation, ultrafiltration, and crystallization.
Challenges include substrate toxicity and competition with endogenous amino acid pathways. Modulating the aceE (pyruvate dehydrogenase) gene improves flux toward cyclopentyl pyruvate.
Purification and Characterization
Chromatographic Resolution of Racemates
Racemic mixtures generated via chemical synthesis require enantiomeric resolution:
Crystallization Techniques
Differential solubility of enantiomers facilitates crystallization:
Spectroscopic Characterization
Post-synthesis validation employs:
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NMR Spectroscopy :
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Mass Spectrometry :
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Strecker Synthesis | 65–70 | 92 | Moderate | 120–150 |
| Gabriel Synthesis | 68–75 | 89 | High | 90–110 |
| Reductive Amination | 78–82 | 95 | Low | 200–220 |
| Transaminase Catalysis | 80–85 | 99 | High | 70–90 |
| Microbial Fermentation | 60–65 | 99.5 | High | 50–70 |
Industrial-Scale Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2S)-2-azaniumyl-3-cyclopentylpropanoate, and how is stereochemical integrity maintained?
- Methodological Answer : Synthesis typically involves enantioselective strategies, such as chiral auxiliary-mediated coupling or enzymatic resolution. For example, cyclopentyl derivatives often employ protection-deprotection sequences (e.g., trityl or benzyl groups) to preserve stereochemistry during key steps like amidation or esterification. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric purity .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves the cyclopentyl and azaniumyl proton environments, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using programs like SHELX86/SHELXL) provides definitive stereochemical assignment, as seen in analogous cyclopentane-containing amino acid derivatives .
Q. How does the cyclopentyl moiety influence the compound’s physicochemical properties?
- Methodological Answer : The cyclopentyl group enhances lipophilicity compared to linear alkyl chains, affecting solubility and membrane permeability. Computational tools (e.g., molecular dynamics simulations) or experimental logP measurements quantify these effects. Comparative studies with isopropyl or benzyl analogs (e.g., increased receptor binding affinity in benzyl derivatives) highlight structural-activity relationships .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing enantioselective synthesis of this compound?
- Methodological Answer : Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically varied using a Design of Experiments (DoE) approach. For example, asymmetric hydrogenation catalysts (e.g., Rhodium-BINAP complexes) require inert atmospheres and precise pressure control. Kinetic resolution studies (monitored via chiral GC/MS) identify optimal reaction termination points to maximize enantiomeric excess (ee) .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. crystallographic data) be resolved?
- Methodological Answer : Discrepancies arise from dynamic processes (e.g., rotameric equilibria in solution) or anisotropic thermal motion in crystals. Variable-temperature NMR or NOESY experiments differentiate conformational isomers, while anisotropic thermal parameter refinement in X-ray analysis (via SHELXL) accounts for atomic displacement differences. Cross-validation with DFT calculations reconciles data .
Q. What strategies mitigate racemization during derivatization or storage?
- Methodological Answer : Racemization is minimized by avoiding acidic/basic conditions during functional group transformations (e.g., ester hydrolysis). Stabilizing the α-azaniumyl group via salt formation (e.g., hydrochloride) reduces pH sensitivity. Long-term storage in anhydrous, low-temperature environments (-20°C under nitrogen) preserves stereochemical integrity, as validated by accelerated stability studies .
Q. How can the compound’s biological activity be systematically evaluated against structural analogs?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cell viability) compare potency across analogs (e.g., cyclopentyl vs. cyclohexyl derivatives). Molecular docking (using AutoDock Vina) identifies binding mode differences. Pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) links structural features to ADME properties. Data from these studies guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
